Iridium trichloride

Übersicht

Beschreibung

Iridium trichloride (IrCl3) is a crystalline inorganic solid with excellent electrical conductivity and good transmission in the infrared range . It is used in the field of catalysis and nanomaterial synthesis .

Synthesis Analysis

Iridium trichloride can be synthesized by reduction of iridium (III) chloride using a borohydride reducing agent . This method produces small (~2 nm), uniform, and monodispersed iridium nanoparticles (IrNPs) without the use of surfactants or other solubilizing ligands .

Molecular Structure Analysis

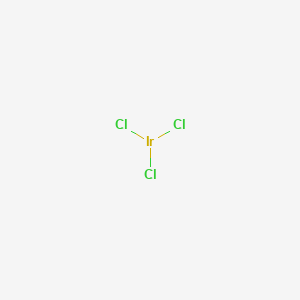

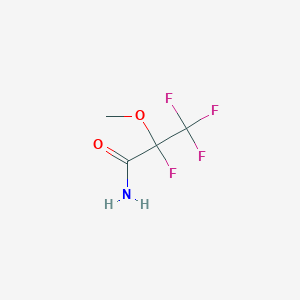

The molecular formula of Iridium trichloride is Cl3Ir . It has an average mass of 298.576 Da and a monoisotopic mass of 297.869446 Da .

Chemical Reactions Analysis

Iridium trichloride can catalyze the ring opening of epoxides by aryl, heterocyclic, or aliphatic amines under mild conditions . The reactions proceed at room temperature to afford the corresponding β-amino alcohols in excellent yields .

Physical And Chemical Properties Analysis

Iridium trichloride is a dark green-black crystalline powder . It has excellent electrical conductivity and good transmission in the infrared range . The molecular weight of Iridium trichloride is 298.57 g/mol .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Iridium trichloride has been identified as an efficient catalyst in various chemical reactions. One notable application is in the aminolysis of epoxides, where it facilitates the ring opening of epoxides by various amines under mild conditions, yielding β-amino alcohols with excellent yields. This process is particularly faster with cyclopentene oxide in comparison to cyclohexene oxide when catalyzed by iridium trichloride (Agarwal et al., 2009). Moreover, iridium trichloride also plays a role in the oxidation of cinnamaldehyde by cerium(IV) in aqueous acidic medium, changing the order of the reaction with respect to cerium(IV) sulphate concentrations and leading to the production of cinnamic acid (Tandon et al., 2008).

Luminescent and Photocatalytic Properties

Iridium complexes, particularly those involving iridium trichloride, exhibit luminescent properties, making them of interest for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. Iridium complexes can exhibit high luminescence, with emission wavelengths tuneable across the visible region. The excited-state properties of these complexes, influenced by the nature of the ligands and the metal's coordination sphere, are pivotal in determining their luminescent efficiencies (Williams et al., 2008). Specifically, Tris(1-phenyl-κC1-pyrazolato-κN2)iridium (Ir(ppz)3) has been investigated for OLEDs due to its phosphorescent emission and potential to produce pure blue luminance (Nam et al., 2004).

Electrocatalytic Performance

Iridium's role in catalysts for the oxygen evolution reaction (OER) in water electrolyzers is significant due to its activity and stability in harsh conditions. Investigations into the electrocatalytic performance of iridium have revealed that thermal treatment of catalysts at different temperatures can fine-tune their OER activity and stability. This finding is crucial, especially considering the limited abundance of iridium and its implications for the large-scale conversion and storage of renewable energy (Geiger et al., 2016).

Synthesis and Chemical Interactions

The synthesis of Tris-acetylacetonate-iridium(III) using iridium trichloride hydrate and acetyl acetone as raw materials has been studied, with the effect of sodium bicarbonate solution concentration on the synthesis yield being particularly noted. The synthesized organic complex demonstrates the ability of iridium ions to form chelated hexatomic rings with oxygen atoms from acetyl acetone (Xu et al., 2014). Additionally, iridium's high chemical stability poses challenges in its dissolution for recovery and purification. A novel approach to improving the dissolving behavior of iridium in hydrochloric acid, crucial for its recycling in various industrial applications, has been explored (Kobayashi et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Iridium trichloride has potential applications in the field of catalysis and nanomaterial synthesis . For instance, iridium single atoms incorporated in Co3O4 have been found to efficiently catalyze the oxygen evolution in acidic conditions . This highlights the concept of constructing single noble metal atoms incorporated cost-effective metal oxides catalysts for practical applications .

Eigenschaften

IUPAC Name |

trichloroiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANYXEHCMQHDNX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ir | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275787 | |

| Record name | Iridium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha form: Brown solid; Beta form: red solid; An olive-green modification also exists; [Merck Index] Brown odorless powder; [Alfa Aesar MSDS] | |

| Record name | Iridium trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14924 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iridium trichloride | |

CAS RN |

10025-83-9 | |

| Record name | Iridium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride (IrCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)